“4-Methoxy-6-methyl-2H-pyran-2-one” is used as a model compound to study the assignment of ring proton resonances in 4-methoxy-6-nonyl-2H-pyran-2-one . Proton resonances refer to the behavior of protons in the presence of a magnetic field, which is a fundamental aspect of nuclear magnetic resonance (NMR) spectroscopy.
“4-Methoxy-6-methyl-2H-pyran-2-one” is used as a building block in chemical synthesis
4-Methoxy-6-methyl-2H-pyran-2-one, also known as methyl triacetolactone or 6-methyl-4-methoxy-2-pyrone, is a heterocyclic compound belonging to the class of 2H-pyran-2-ones. It is a colorless liquid at room temperature [].
The key feature of 4-Methoxy-6-methyl-2H-pyran-2-one is its six-membered ring structure with two heteroatoms: an oxygen atom (O) forming a carbonyl group (C=O) at position 2 and another oxygen atom (O) in a methoxy group (OCH3) at position 4. A methyl group (CH3) is attached at position 6 of the ring []. This structure can be found in various scientific databases like PubChem [].
The lactone ring (C=O-O) might be susceptible to hydrolysis under acidic or basic conditions, potentially breaking down into triacetic acid and methanol.
The methoxy group (OCH3) could undergo nucleophilic substitution reactions with appropriate nucleophiles, although the reactivity might be lower compared to non-aromatic ethers.
Irritant